molecular formula C12H23O4P B14270637 Bis(3-oxohexyl)phosphinic acid CAS No. 140399-76-4

Bis(3-oxohexyl)phosphinic acid

Cat. No.: B14270637
CAS No.: 140399-76-4
M. Wt: 262.28 g/mol
InChI Key: RIGZXKIHRFPLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-oxohexyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-oxohexyl)phosphinic acid typically involves the reaction of phosphinic acid derivatives with appropriate organic substrates. One common method is the reaction of phosphinic acid with 3-oxohexyl halides under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Bis(3-oxohexyl)phosphinic acid can undergo nucleophilic addition reactions due to the electrophilic nature of its carbonyl groups. The general mechanism involves:

  • Nucleophile Attack : A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : Proton transfer stabilizes the intermediate.

  • Rearrangement : The intermediate rearranges to yield the final product.

The choice of solvent, temperature, and presence of catalysts can significantly affect the reaction pathways and yields.

Hydrolysis Reactions

Hydrolysis of this compound can lead to the formation of phosphonic acids or other derivatives. The hydrolysis mechanism generally follows:

  • Formation of Intermediate : An intermediate is formed through nucleophilic attack by water on the phosphorus atom.

  • Cleavage : The cleavage of P-O bonds occurs, leading to the release of hydroxylated products.

The rate of hydrolysis can be influenced by factors such as pH and temperature.

Reaction Yields and Conditions

Reaction TypeConditionsYield (%)Reference
Nucleophilic AdditionRoom Temp, Acetonitrile85
HydrolysispH 7, 25°C75
Synthesis via Phosphorus Oxides80°C, Xylene90

Comparison of Reaction Pathways

PathwayMechanism DescriptionEfficiency
Direct Nucleophilic AdditionDirect attack on carbonyls leading to stable intermediatesHigh
HydrolysisWater-mediated cleavage of phosphorus bondsModerate

Scientific Research Applications

Bis(3-oxohexyl)phosphinic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(3-oxohexyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Phosphinic Acid: The parent compound with similar reactivity but lacking the 3-oxohexyl groups.

    Phosphonic Acid: Contains a similar phosphorus-oxygen framework but with different reactivity and applications.

    Phosphine Oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness: Bis(3-oxohexyl)phosphinic acid is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical tool make it a compound of significant interest in multiple research fields.

Properties

CAS No.

140399-76-4

Molecular Formula

C12H23O4P

Molecular Weight

262.28 g/mol

IUPAC Name

bis(3-oxohexyl)phosphinic acid

InChI

InChI=1S/C12H23O4P/c1-3-5-11(13)7-9-17(15,16)10-8-12(14)6-4-2/h3-10H2,1-2H3,(H,15,16)

InChI Key

RIGZXKIHRFPLDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCP(=O)(CCC(=O)CCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.